molecular formula C23H31NO4 B12693647 Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide CAS No. 568-84-3

Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide

Cat. No.: B12693647
CAS No.: 568-84-3
M. Wt: 385.5 g/mol
InChI Key: OQBAQVHOUQXAEP-UHFFFAOYSA-M
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Description

EINECS 209-309-7, also known as Trimesic acid, is a chemical compound with the molecular formula C9H6O6. It is a tricarboxylic acid derived from benzene, characterized by three carboxyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimesic acid can be synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene). The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions. The reaction proceeds as follows:

  • Mesitylene is dissolved in a suitable solvent, such as acetic acid.
  • The oxidizing agent is gradually added to the solution while maintaining a specific temperature range (usually between 50-70°C).
  • The reaction mixture is stirred for several hours until the oxidation is complete.
  • The resulting product is then purified through recrystallization to obtain pure Trimesic acid.

Industrial Production Methods

In industrial settings, Trimesic acid is produced on a larger scale using similar oxidation processes. the reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimesic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.

    Reduction: Reduction of Trimesic acid can yield corresponding alcohols or aldehydes.

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).

Major Products Formed

    Esters: Formed through esterification with alcohols.

    Amides: Formed through amidation with amines.

    Anhydrides: Formed through reaction with acetic anhydride.

Scientific Research Applications

Trimesic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Trimesic acid involves its ability to form stable complexes with metal ions. The carboxyl groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can be used for gas storage, catalysis, and separation processes.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: Another benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 4 positions.

    Isophthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 3 positions.

    Phthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 2 positions.

Uniqueness of Trimesic Acid

Trimesic acid is unique due to its tricarboxylic structure, which allows for the formation of more complex and stable metal-organic frameworks compared to dicarboxylic acids. This property makes it particularly valuable in the synthesis of advanced materials for various industrial and scientific applications.

Properties

CAS No.

568-84-3

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide

InChI

InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1

InChI Key

OQBAQVHOUQXAEP-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-]

Origin of Product

United States

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